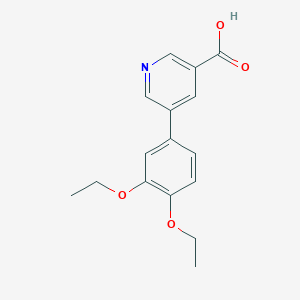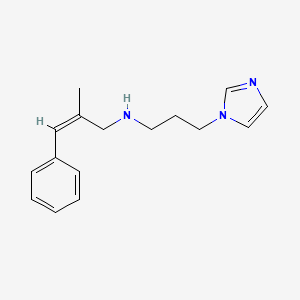![molecular formula C14H19NO2 B7588297 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid, also known as DMPP, is a chemical compound that belongs to the pyrrolidine family. It is a white crystalline powder that is commonly used in scientific research due to its unique properties. DMPP is synthesized using various methods, and it has a wide range of applications in biochemical and physiological research.
作用機序
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid acts as an agonist for the α7 nicotinic acetylcholine receptor, which is located in the central nervous system. When this compound binds to the receptor, it causes a conformational change that leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to enhance the release of dopamine and other neurotransmitters in the brain, which can lead to increased cognitive function and improved memory. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress. Additionally, this compound has been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving vascular function.
実験室実験の利点と制限
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective tool for scientific research. Additionally, this compound has a high affinity for the α7 nicotinic acetylcholine receptor, making it a useful ligand for studying the receptor's function. However, this compound has some limitations. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. Additionally, this compound has a narrow range of targets, limiting its usefulness in certain types of experiments.
将来の方向性
There are several future directions for 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid research. One area of focus is the development of novel this compound analogs with improved pharmacokinetic properties and a broader range of targets. Another area of focus is the investigation of this compound's potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used as a tool to study the role of the α7 nicotinic acetylcholine receptor in various physiological processes, such as learning and memory. Overall, this compound has the potential to be a valuable tool for scientific research in the future.
合成法
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid can be synthesized using various methods, including the reaction of 3,4-dimethylbenzylamine with 2-pyrrolidone-5-carboxylic acid, followed by acidification and crystallization. Another method involves the reaction of 3,4-dimethylbenzylamine with ethyl 2-oxo-4-phenylbutyrate, followed by hydrolysis and decarboxylation. This compound can also be synthesized using a modified Strecker synthesis method.
科学的研究の応用
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. It is commonly used as a ligand for G protein-coupled receptors, such as the α7 nicotinic acetylcholine receptor. This compound is also used as a tool to study the mechanism of action of various drugs, including nicotine and acetylcholine. Additionally, this compound can be used to study the effects of drugs on the central nervous system and to investigate the role of neurotransmitters in various physiological processes.
特性
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-12(8-11(10)2)9-15-7-3-4-13(15)14(16)17/h5-6,8,13H,3-4,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYFGJAWQDWPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)
![2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)
![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7588238.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)

![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)
![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)


![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)